molecular formula C25H21NO4S B11394320 2-(Furan-2-ylmethyl)-6,8-dimethyl-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(Furan-2-ylmethyl)-6,8-dimethyl-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11394320
M. Wt: 431.5 g/mol
InChI Key: IKORWCQXIZAGAD-UHFFFAOYSA-N
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Description

2-[(FURAN-2-YL)METHYL]-6,8-DIMETHYL-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of furan, chromeno, and pyrrole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(FURAN-2-YL)METHYL]-6,8-DIMETHYL-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(FURAN-2-YL)METHYL]-6,8-DIMETHYL-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the furan or pyrrole rings, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

2-[(FURAN-2-YL)METHYL]-6,8-DIMETHYL-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(FURAN-2-YL)METHYL]-6,8-DIMETHYL-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(FURAN-2-YL)METHYL]-6,8-DIMETHYL-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE apart is its unique combination of furan, chromeno, and pyrrole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C25H21NO4S

Molecular Weight

431.5 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-6,8-dimethyl-1-(4-methylsulfanylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H21NO4S/c1-14-11-15(2)20-19(12-14)30-24-21(23(20)27)22(16-6-8-18(31-3)9-7-16)26(25(24)28)13-17-5-4-10-29-17/h4-12,22H,13H2,1-3H3

InChI Key

IKORWCQXIZAGAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC=C(C=C5)SC)C

Origin of Product

United States

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